molecular formula C18H13ClN2O4 B2517521 4-[(1Z)-2-Carbamoyl-2-cyanoeth-1-EN-1-YL]-2-methoxyphenyl 2-chlorobenzoate CAS No. 891588-76-4

4-[(1Z)-2-Carbamoyl-2-cyanoeth-1-EN-1-YL]-2-methoxyphenyl 2-chlorobenzoate

Cat. No.: B2517521
CAS No.: 891588-76-4
M. Wt: 356.76
InChI Key: GCBVOPCTPNTKFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1Z)-2-Carbamoyl-2-cyanoeth-1-EN-1-YL]-2-methoxyphenyl 2-chlorobenzoate is a useful research compound. Its molecular formula is C18H13ClN2O4 and its molecular weight is 356.76. The purity is usually 95%.
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Scientific Research Applications

Oxidative Debenzylation and Protecting Groups

One study details the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters, introducing a new protecting group for carboxylic acids. This process, compatible with various functional groups, highlights the utility of such chemical modifications in synthesizing complex molecules efficiently (Yoo, Kim, & Kyu, 1990).

Selective Metal Extraction

Research into acyclic polyether dicarboxylic acids with pseudo-18-crown-6 frameworks, including comparative studies with monocarboxylic acid analogues, demonstrates applications in selective metal extraction. This includes innovations for efficient lead(II) extraction, showcasing the role of molecular design in environmental and analytical chemistry (Hayashita et al., 1999).

Building Blocks for Synthesis

Another study focuses on the synthesis of 4-silacyclohexan-1-ones and related compounds, highlighting the versatility of specific silicon protecting groups in the construction of complex molecular structures. These findings underscore the importance of such compounds as building blocks for further chemical synthesis (Fischer, Burschka, & Tacke, 2014).

Liquid Crystalline Properties

The synthesis and characterization of mesogenic series based on Schiff base-ester linkages and disubstituted naphthalene ring systems reveal insights into the liquid crystalline properties of such compounds. This research contributes to the understanding of the structural factors influencing mesophase behavior, with implications for the development of novel liquid crystalline materials (Thaker et al., 2012).

Bacterial Degradation Pathways

A study on the bacterial degradation of polychlorinated biphenyls (PCBs) by Pseudomonas cepacia outlines a meta cleavage pathway for 4-chlorobenzoate, a central intermediate in the metabolism of 4-chlorobiphenyl. This research highlights the microbial pathways capable of breaking down persistent organic pollutants, contributing to bioremediation strategies (Arensdorf & Focht, 1995).

Properties

IUPAC Name

[4-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]-2-methoxyphenyl] 2-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O4/c1-24-16-9-11(8-12(10-20)17(21)22)6-7-15(16)25-18(23)13-4-2-3-5-14(13)19/h2-9H,1H3,(H2,21,22)/b12-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBVOPCTPNTKFN-WQLSENKSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)N)OC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(/C#N)\C(=O)N)OC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.